

# A Technical Guide to the Discovery and History of Mibolerone

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Compound Name: *Matenon*

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## Abstract

Mibolerone (7 $\alpha$ ,17 $\alpha$ -dimethyl-19-nortestosterone), a potent synthetic anabolic-androgenic steroid (AAS), has a unique history rooted in veterinary medicine. This technical guide provides an in-depth exploration of its discovery, chemical synthesis, and pharmacological properties. We delve into the experimental methodologies used to characterize its high-affinity binding to the androgen and progesterone receptors and discuss its mechanism of action. Quantitative data on its biological activity are presented, and key experimental protocols are detailed to provide a comprehensive resource for researchers. Furthermore, this guide employs visualizations to illustrate the chemical synthesis and the canonical androgen receptor signaling pathway through which Mibolerone exerts its effects.

## Introduction

Mibolerone, also known as dimethylnortestosterone (DMNT) and formerly marketed under the brand names Cheque Drops and **Matenon**, is a 17 $\alpha$ -alkylated derivative of the anabolic steroid nandrolone (19-nortestosterone).[1] First synthesized in 1963, its primary and only approved use was in veterinary medicine as an oral treatment to prevent estrus (heat) in female dogs.[1] Despite its limited therapeutic application, Mibolerone's extreme potency and high affinity for the androgen receptor have made it a subject of interest in endocrinological research and a substance of abuse in athletic communities.[2] This guide aims to provide a detailed technical

overview of the scientific journey of Mibolerone, from its initial synthesis to its characterization as a powerful steroidal compound.

## Discovery and History

Mibolerone was first synthesized in 1963 by chemists at The Upjohn Company, a pharmaceutical manufacturer.<sup>[1]</sup> The synthesis was detailed in patents filed by J. C. Babcock and J. A. Campbell (U.S. Patent 3,341,557).<sup>[1]</sup> The compound was assigned the developmental code U-10,997.<sup>[3]</sup>

The primary goal for the development of Mibolerone was for veterinary applications, specifically for the suppression of the estrous cycle in female dogs to prevent pregnancy.<sup>[4]</sup> Marketed as "Cheque Drops," it proved effective for this indication.<sup>[2][4]</sup> Studies in the 1970s evaluated its efficacy and safety in female Beagles, establishing effective dosages for estrus inhibition.<sup>[5][6]</sup>

Due to its significant anabolic and androgenic properties, Mibolerone gained notoriety outside of its intended use, particularly in sports, for its potential to increase aggression and strength.<sup>[2]</sup> However, it was never approved for human use due to concerns about its potential for hepatotoxicity and other adverse effects.<sup>[7]</sup>

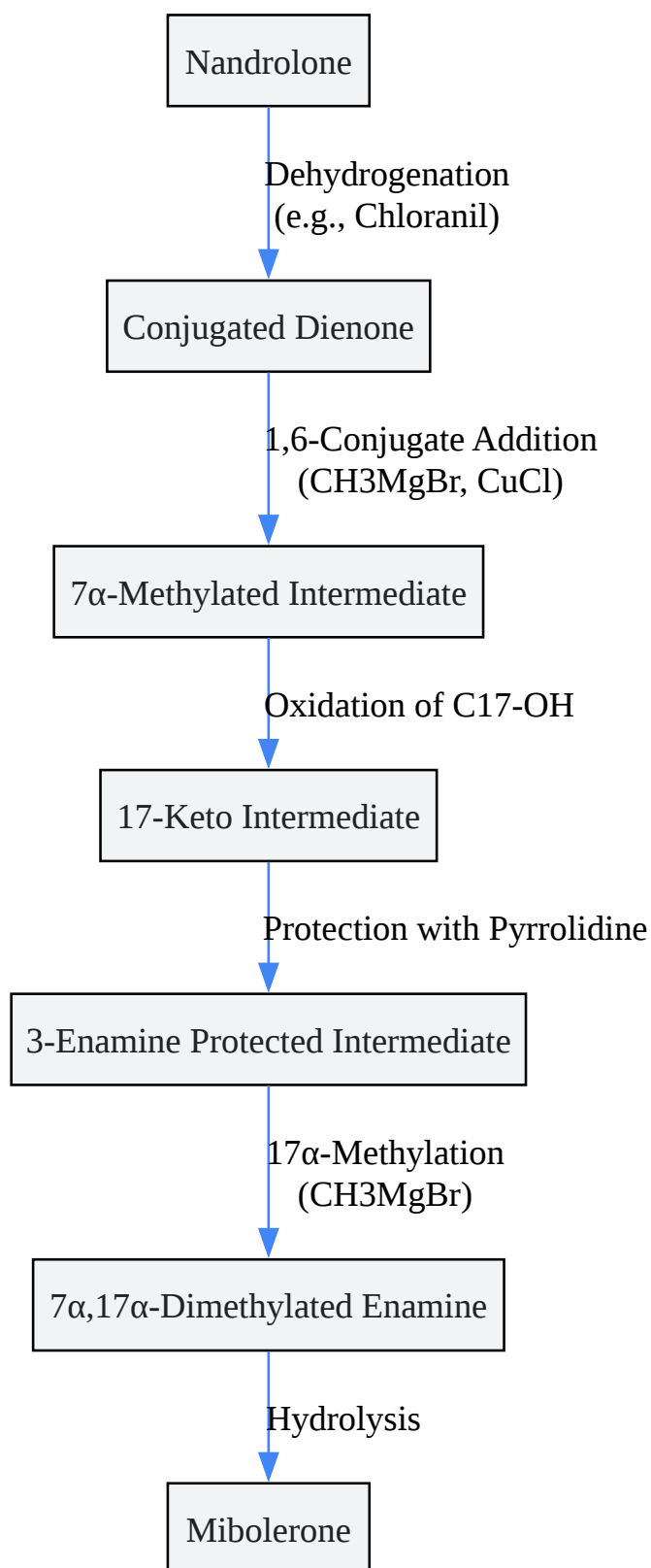
## Chemical Synthesis

Mibolerone is chemically designated as  $7\alpha,17\alpha$ -dimethylestr-4-en-17 $\beta$ -ol-3-one.<sup>[1]</sup> Its synthesis originates from nandrolone. The key structural modifications are the addition of two methyl groups at the  $7\alpha$  and  $17\alpha$  positions. The  $17\alpha$ -methyl group enhances its oral bioavailability by protecting the hormone from hepatic metabolism, a common feature of orally active AAS.<sup>[2][4]</sup> The  $7\alpha$ -methyl group significantly increases its androgenic potency.<sup>[4]</sup>

A general synthesis pathway, as described in the literature, is as follows:

- **Dehydrogenation of Nandrolone Acetate:** The synthesis begins with nandrolone acetate. The enone system is extended through a dehydrogenation reaction, often using a reagent like chloranil, to introduce an additional double bond.<sup>[1]</sup>
- **$7\alpha$ -Methylation:** A methyl group is introduced at the  $7\alpha$  position via a conjugate addition reaction using a methylmagnesium bromide in the presence of a cuprous salt.<sup>[1]</sup>

- Oxidation of 17 $\beta$ -Hydroxyl Group: The hydroxyl group at the C17 position is then oxidized to a ketone.[\[1\]](#)
- Formation of Enamine: The ketone at C3 is protected by forming an enamine, for example, by reacting with pyrrolidine. This allows for the selective subsequent reaction at the C17 position.[\[1\]](#)
- 17 $\alpha$ -Methylation: A second methylation, again using a Grignard reagent, introduces the methyl group at the 17 $\alpha$  position.[\[1\]](#)
- Hydrolysis: Finally, the enamine is hydrolyzed to restore the ketone at C3, yielding Mibolerone.[\[1\]](#)



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**Figure 1:** Simplified synthetic pathway of Mibolerone from Nandrolone.

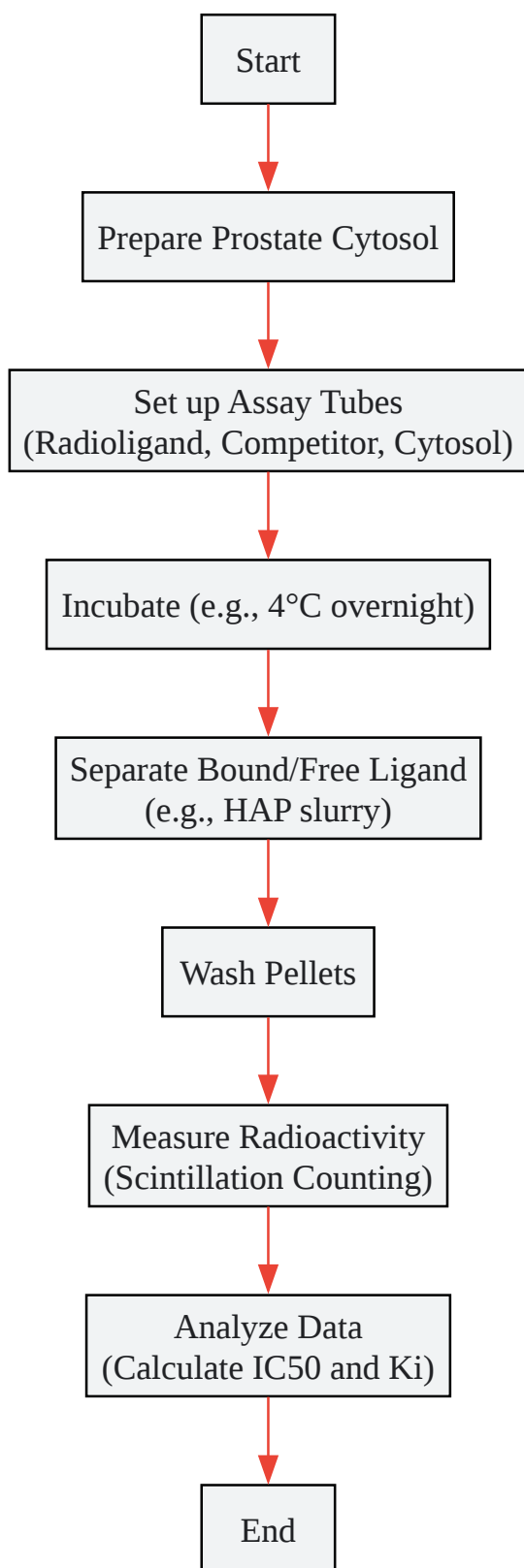
## Pharmacodynamics and Mechanism of Action

Mibolerone exerts its effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.<sup>[1]</sup> Upon entering the cell, Mibolerone binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and subsequent translocation of the ligand-receptor complex into the nucleus.

Inside the nucleus, the Mibolerone-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.<sup>[8]</sup> This binding modulates the transcription of these genes, leading to the anabolic and androgenic effects observed with the compound.<sup>[1]</sup>

Mibolerone is also known to have a high affinity for the progesterone receptor (PR), and some of its biological activities may be mediated through this interaction.<sup>[9][10]</sup> Its progestogenic activity can contribute to some of its side effects.<sup>[10]</sup> Interestingly, in cats, the mechanism for estrus suppression is believed to be the suppression of the release of pituitary luteinizing hormone (LH).<sup>[11]</sup>





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- To cite this document: BenchChem. [A Technical Guide to the Discovery and History of Mibolerone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230310#discovery-and-history-of-mibolerone]

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